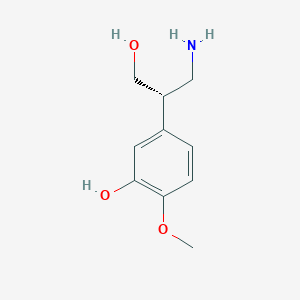

(S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol is a chiral phenolic derivative characterized by a 2-methoxyphenol core substituted with an (S)-configured 1-amino-3-hydroxypropan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and (S)-1-amino-3-hydroxypropan-2-ol.

Reaction Conditions: The reaction conditions often involve the use of protecting groups to safeguard the functional groups during the synthesis. Common reagents include bases like sodium hydroxide and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form secondary amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Quinones.

Reduction: Secondary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Research indicates that (S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol exhibits a range of pharmacological activities. It has been studied for its role as an agonist at various receptor sites, particularly in the context of enhancing platelet production through thrombopoietin receptor activation. This receptor is crucial for the treatment of thrombocytopenia, a condition characterized by low platelet counts which can lead to increased bleeding risks .

Case Study: Thrombocytopenia Treatment

In a study focusing on thrombopoietin mimetics, the compound was shown to significantly enhance platelet production in preclinical models. The bis-(monoethanolamine) salt form of related compounds demonstrated improved solubility and bioavailability compared to their free acid counterparts, suggesting that modifications to the chemical structure can lead to more effective therapeutic agents .

Biochemical Applications

Enzyme Interaction Studies

this compound has been investigated for its interactions with various enzymes. Its structural features allow it to act as a substrate or inhibitor in biochemical pathways. For instance, studies have suggested that methoxyphenolic compounds can influence the activity of enzymes involved in oxidative stress responses, potentially offering protective effects against cellular damage .

Neuropharmacology

Serotonergic Activity

Recent investigations into the serotonergic system have highlighted the potential of this compound as a selective agonist for serotonin receptors. The compound's ability to modulate serotonin receptor activity positions it as a candidate for further research in treating mood disorders and anxiety-related conditions .

Summary of Applications

Mechanism of Action

The mechanism of action of (S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and receptors that are involved in various biochemical pathways.

Pathways: The compound may modulate pathways related to inflammation, oxidative stress, and cellular signaling.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The 2-methoxyphenol moiety is a common feature among related compounds, but substituent variations significantly alter their properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of 2-Methoxyphenol Derivatives

Key Observations :

- Substituent Effects: The target compound’s amino-hydroxypropyl group enhances polarity and hydrogen-bonding capacity compared to DMMMP’s morpholinyl or PMVA’s pyrrolidinyl groups . This may improve solubility in aqueous systems but reduce lipid membrane permeability.

- Chirality: The (S)-configuration in the target compound and its analog () could lead to stereospecific interactions in biological systems, unlike non-chiral derivatives like 4-ethyl-2-methoxyphenol.

Antioxidant Activity

DMMMP and PMVA exhibit potent antioxidant properties due to electron-donating substituents (e.g., morpholinyl, pyrrolidinyl) that stabilize free radicals .

Bactericidal and Environmental Impact

2-Methoxyphenol derivatives like 4-ethyl-2-methoxyphenol are lignin degradation byproducts with reported bactericidal effects .

Hydrogen Bonding and Crystallization

The amino and hydroxy groups in the target compound enable diverse hydrogen-bonding patterns, which influence crystallization behavior. Etter’s graph set analysis () suggests that such compounds may form stable supramolecular aggregates, critical for pharmaceutical crystal engineering.

Biological Activity

(S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol, commonly referred to as a methoxyphenol derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a methoxy group and an amino alcohol moiety, contributing to its unique biological properties. Its chemical structure can be represented as follows:

Research indicates that this compound exhibits several mechanisms of action:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can mitigate oxidative stress in cells. This is particularly important in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes, such as iNOS (inducible Nitric Oxide Synthase), thereby reducing inflammation in various models .

- Cytotoxicity Against Cancer Cells : The compound has been evaluated for its cytotoxic effects on several cancer cell lines, including SK-MEL-28 and BT-549. IC50 values indicate effective inhibition of cell proliferation at micromolar concentrations .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Cell Line / Model | IC50 Value | Reference |

|---|---|---|---|

| Antioxidant | Various | Not specified | |

| Anti-inflammatory (iNOS) | LPS-induced macrophages | 60 mg/mL | |

| Cytotoxicity | SK-MEL-28 | 13 mg/mL | |

| Cytotoxicity | BT-549 | 25 mg/mL |

Case Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of the compound on cancer cell lines, it was found that this compound significantly inhibited cell growth in a dose-dependent manner. The study utilized a standard MTT assay to quantify cell viability, revealing that higher concentrations resulted in lower viability percentages across multiple cell lines .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound. Researchers treated LPS-induced macrophages with varying concentrations of this compound and measured the levels of nitric oxide production. The results indicated a marked reduction in nitric oxide levels at concentrations above 60 mg/mL, supporting its potential use in inflammatory disorders .

Potential Therapeutic Applications

Given its biological activity profile, this compound holds promise for various therapeutic applications:

- Cancer Therapy : Its cytotoxic effects against specific cancer cell lines suggest potential as a chemotherapeutic agent.

- Anti-inflammatory Treatments : The ability to inhibit inflammatory pathways positions it as a candidate for treating chronic inflammatory diseases.

Properties

Molecular Formula |

C10H15NO3 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

5-[(2S)-1-amino-3-hydroxypropan-2-yl]-2-methoxyphenol |

InChI |

InChI=1S/C10H15NO3/c1-14-10-3-2-7(4-9(10)13)8(5-11)6-12/h2-4,8,12-13H,5-6,11H2,1H3/t8-/m0/s1 |

InChI Key |

HPSUXIIQUSIQOO-QMMMGPOBSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H](CN)CO)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CN)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.